Cas no 102934-53-2 ([1,2,5]Oxadiazolo[3,4-c]pyridine,1-oxide)

1,2,5-Oxadiazolo[3,4-c]pyridine 1-oxide is a heterocyclic compound featuring a fused oxadiazole-pyridine core with an N-oxide functional group. This structure imparts unique electronic and reactivity properties, making it valuable in pharmaceutical and materials research. The N-oxide moiety enhances solubility and serves as a versatile handle for further chemical modifications. Its rigid, planar architecture is advantageous in designing ligands for medicinal chemistry or as a building block for high-performance materials. The compound’s stability under standard conditions and compatibility with diverse synthetic routes further contribute to its utility in advanced applications. Researchers leverage its distinct properties for developing novel bioactive molecules or functional materials.
[1,2,5]Oxadiazolo[3,4-c]pyridine,1-oxide structure
102934-53-2 structure
Product Name:[1,2,5]Oxadiazolo[3,4-c]pyridine,1-oxide
CAS No:102934-53-2
MF:C5H3N3O2
MW:137.096220254898
CID:125355
Update Time:2025-05-20

[1,2,5]Oxadiazolo[3,4-c]pyridine,1-oxide Chemical and Physical Properties

Names and Identifiers

    • [1,2,5]Oxadiazolo[3,4-c]pyridine,1-oxide
    • [1,2,5]Oxadiazolo[3,4-c]pyridine,1-oxide(9CI)
    • [1,2,5]Oxadiazolo[3,4-c]pyridine, 1-oxide
    • Inchi: 1S/C5H3N3O2/c9-8-5-1-2-6-3-4(5)7-10-8/h1-3H
    • InChI Key: MJQLRBAEKOWAAU-UHFFFAOYSA-N
    • SMILES: C1=NC=CC2=[N+]([O-])ON=C12

Computed Properties

  • Exact Mass: 137.02259

Experimental Properties

  • PSA: 65.86

[1,2,5]Oxadiazolo[3,4-c]pyridine,1-oxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-392982-1.0g
[1,2,5]oxadiazolo[3,4-c]pyridin-1-ium-1-olate
102934-53-2
1.0g
$0.0 2023-03-02

Additional information on [1,2,5]Oxadiazolo[3,4-c]pyridine,1-oxide

Compound CAS No. 102934-53-2: [1,2,5]Oxadiazolo[3,4-c]pyridine, 1-oxide

The compound with CAS No. 102934-53-2, known as [1,2,5]Oxadiazolo[3,4-c]pyridine, 1-oxide, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazolopyridines, which are derivatives of pyridine fused with an oxadiazole ring. The unique electronic properties and structural features of this compound make it a promising candidate for various applications in electronics and optoelectronics.

Recent studies have highlighted the potential of [1,2,5]Oxadiazolo[3,4-c]pyridine derivatives in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The incorporation of the oxadiazole moiety into the pyridine framework introduces electron-withdrawing effects that enhance the compound's stability and improve its charge transport properties. These characteristics are crucial for achieving high-efficiency energy conversion in electronic devices.

One of the most notable advancements involving this compound is its role in the synthesis of novel π-conjugated systems. Researchers have demonstrated that [1,2,5]Oxadiazolo[3,4-c]pyridine can serve as a building block for constructing two-dimensional (2D) covalent organic frameworks (COFs). These frameworks exhibit exceptional surface areas and tunable electronic properties, making them ideal candidates for gas storage and catalysis applications.

In addition to its material science applications, this compound has also been explored in the context of biochemistry. Studies have shown that certain derivatives of [1,2,5]Oxadiazolo[3,4-c]pyridine exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that the compound could be a valuable lead in drug discovery efforts targeting chronic inflammatory diseases.

The synthesis of [1,2,5]Oxadiazolo[3,c]-pyridine typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound. For instance, the use of transition metal catalysts has facilitated the formation of the fused heterocyclic ring system with improved selectivity.

From an environmental standpoint,[1,c,d]-oxadiazolopyridines are considered relatively stable under ambient conditions; however; their degradation pathways under various environmental conditions remain an active area of research. Understanding these processes is essential for assessing their potential impact on ecosystems and developing strategies for sustainable chemical manufacturing.

In summary,CAS No. 102934-53-2, or[c,d,e]-oxadiazolopyridine, represents a versatile chemical entity with diverse applications across multiple disciplines. As research continues to uncover new properties and functionalities; this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.